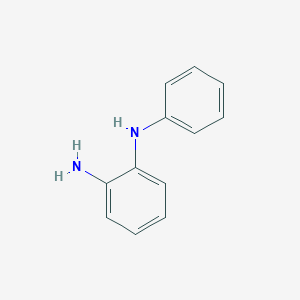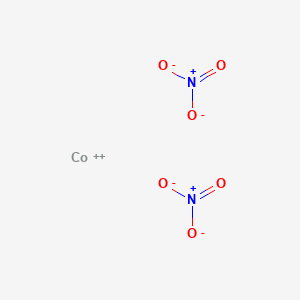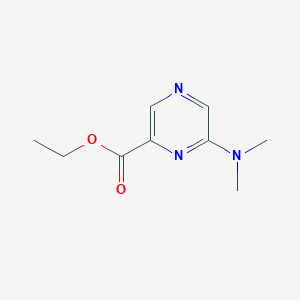
Ethyl 3,3-dimethyloxirane-2-carboxylate
説明
Ethyl 3,3-dimethyloxirane-2-carboxylate, also known as ethyl 3,3-dimethyl-2-oxiranylcarboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to modulate various neurotransmitter systems in the brain, including the cholinergic and glutamatergic systems.
実験室実験の利点と制限
One of the major advantages of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, it exhibits high stability and can be stored for extended periods without significant degradation. However, its low solubility in water can limit its use in certain applications, and its potential toxicity at high concentrations should be taken into consideration.
将来の方向性
There are several potential future directions for the study of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, its use as a building block in the synthesis of novel bioactive compounds and materials is an area of active research. Finally, further studies are needed to fully understand its mechanism of action and potential toxic effects, which will be important for its safe and effective use in various applications.
科学的研究の応用
Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. It has been used as a building block in the synthesis of various natural products and bioactive compounds. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
ethyl 3,3-dimethyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMVENNZXMYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288398 | |
| Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethyloxirane-2-carboxylate | |
CAS RN |
5369-63-1 | |
| Record name | NSC55749 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

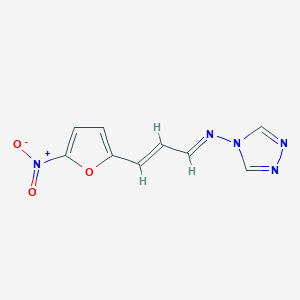
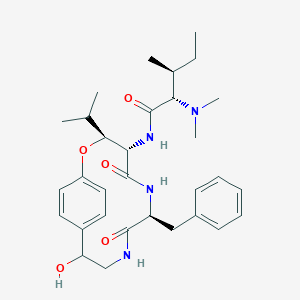

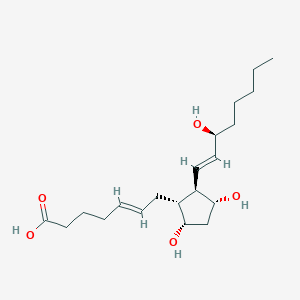
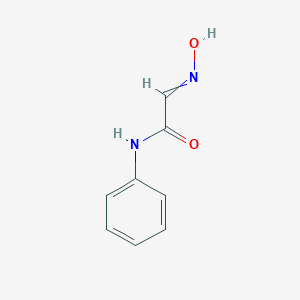
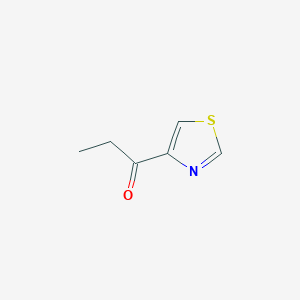
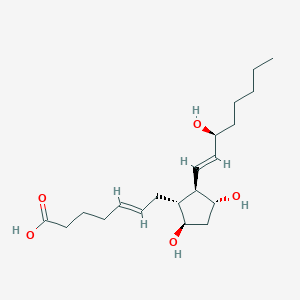
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)

